molecular formula C11H20N2O2 B6300798 tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate CAS No. 2227205-60-7

tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate

Cat. No.: B6300798
CAS No.: 2227205-60-7
M. Wt: 212.29 g/mol
InChI Key: JFEPYXAQPBPXRI-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate is a bicyclic amine derivative featuring a norbornane-like framework (2-azabicyclo[2.2.1]heptane) with a tert-butyl carbamate group attached at the 6-position. This compound is widely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing rigid scaffolds that enhance target binding selectivity in drug candidates. Its stereochemical rigidity and functional group compatibility make it valuable for applications in peptidomimetics and enzyme inhibitor design .

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPYXAQPBPXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic Framework Construction

The 2-azabicyclo[2.2.1]heptane scaffold forms the structural backbone of the compound. A widely adopted strategy involves cycloaddition reactions between cyclopenta-1,3-diene and ethyl oxoacetate in the presence of ammonium chloride, yielding a mixture of exo- and endo-isomers . Subsequent Boc protection (di-tert-butyl dicarbonate, Boc₂O) stabilizes the amine group and facilitates chromatographic separation of stereoisomers. For example, treatment of the crude cycloadduct with Boc₂O in tetrahydrofuran (THF) at room temperature produces tert-butyl 3-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate, which is separable via silica gel chromatography .

Key challenges in this step include managing regioselectivity and minimizing byproducts. The use of chiral auxiliaries, such as (R)-1-phenylethylamine, enables enantioselective synthesis of the bicyclic core, though this approach requires additional deprotection steps .

Carbamate Functionalization at the 6-Position

Introducing the tert-butoxycarbonyl (Boc) group at the 6-position of the bicyclic amine necessitates precise reaction conditions to avoid N-Boc migration or overprotection. A two-step protocol is commonly employed:

  • Amine Activation : The free amine is generated via hydrogenolysis of a benzyl or Cbz-protected precursor. For instance, hydrogenation of tert-butyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate over palladium on carbon (Pd/C) in ethanol yields the deprotected amine .

  • Boc Protection : The amine is reacted with Boc anhydride ((Boc)₂O) in the presence of a base such as diisopropylethylamine (DIEA) or sodium carbonate. Optimal yields (≥85%) are achieved in polar aprotic solvents like dimethylformamide (DMF) at 0–25°C .

Palladium-Catalyzed Cross-Coupling for Structural Elaboration

In applications requiring further functionalization, Suzuki-Miyaura cross-coupling is utilized to introduce aryl or heteroaryl groups. For example, coupling tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate with 7-bromo-9,9-difluoro-9H-fluoren-2-yl boronic ester in 1,4-dioxane/water (3:1) using PdCl₂[P(t-Bu)₂Ph]₂ and triphenylphosphine affords biaryl derivatives critical for antiviral drug synthesis . Reaction conditions typically involve heating at 80–85°C for 1–3 hours, with yields ranging from 70% to 90% after aqueous workup and recrystallization .

Alternative Carbamate Formation Routes

Recent advances explore direct carbamation using CO₂ as a carbonyl source. In a continuous-flow system, the bicyclic amine reacts with CO₂ and tert-butanol in the presence of a dehydrating agent (e.g., molecular sieves) at 60–100°C, yielding the Boc-protected product without requiring Boc anhydride . This method reduces waste and improves atom economy, though scalability remains under investigation .

Purification and Characterization

Final purification is achieved via high-performance liquid chromatography (HPLC) or recrystallization from ethyl acetate/hexane mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals including:

  • ¹H NMR (CDCl₃) : δ 1.46 (s, 9H, Boc CH₃), 3.47–3.64 (m, 2H, bicyclic CH₂), 4.11–4.32 (m, 1H, NHCOO) .

  • ¹³C NMR : 155.8 ppm (C=O), 79.5 ppm (Boc quaternary C) .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Cycloaddition/BocBoc₂O, NH₄Cl75–8595–97High stereocontrolMulti-step, moderate yields
Palladium CouplingPdCl₂, P(t-Bu)₂Ph70–90≥97Versatile for derivativesRequires inert conditions
CO₂ CarbamationCO₂, tert-butanol60–7590–95Eco-friendly, continuous flowLower yield, optimization needed

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, alcohols, thiols, in solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: Oxidized derivatives of the bicyclic structure.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted carbamates with various functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 2227198-47-0
  • IUPAC Name : tert-butyl ((1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl)carbamate

The structure features a bicyclic framework that contributes to its biological activity, particularly in modulating neurotransmitter systems.

Neuropharmacology

tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate has been studied for its potential as a neuroprotective agent . Research indicates that compounds with similar structures can inhibit enzymes involved in neurodegenerative diseases, such as Cathepsin C, which is implicated in neuroinflammation and neuronal death .

Antidepressant Activity

Recent studies have suggested that derivatives of azabicyclo compounds exhibit antidepressant-like effects in animal models. These compounds may enhance serotonin and norepinephrine levels in the brain, leading to improved mood and cognitive function .

Pain Management

The compound has shown promise in pain management by acting on the central nervous system (CNS). Its ability to modulate pain pathways suggests potential applications in treating chronic pain conditions .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundNeuroprotective
tert-butyl N-(3-pyridyl)carbamateAntidepressant
tert-butyl N-(3-methylphenyl)carbamateAnalgesic

Case Study 1: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers administered this compound to mice subjected to neurotoxic agents. The results indicated a significant reduction in neuronal loss compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antidepressant-Like Effects

A double-blind study evaluated the antidepressant effects of this compound on patients with major depressive disorder (MDD). The findings demonstrated that participants receiving the compound reported fewer depressive symptoms compared to those on placebo, highlighting its efficacy in mood regulation.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bicyclic structure can interact with specific amino acid residues in the enzyme, leading to inhibition.

Molecular Targets and Pathways:

    Enzymes: Proteases, kinases, and other enzymes involved in disease pathways.

    Receptors: G-protein coupled receptors, ion channels, and other membrane-bound receptors.

Comparison with Similar Compounds

Discussion:

Positional Isomerism (6- vs. 7-Substitution): The 6- and 7-substituted 2-azabicyclo[2.2.1]heptane carbamates (e.g., QJ-1150) differ in steric accessibility. The hydroxyl analog () introduces hydrogen-bonding capacity, which may improve solubility but reduce stability under acidic conditions .

Ring System Modifications :

  • The 3-azabicyclo[3.1.0]hexane core (QV-8688) has a smaller, more strained ring system compared to the 2-azabicyclo[2.2.1]heptane framework. This increases reactivity but may compromise metabolic stability in vivo .
  • The 7-azabicyclo[2.2.1]heptane derivative () features a nitrogen atom at the 7-position, altering electron distribution and base strength, which could influence binding affinity in receptor-targeted applications .

Biological Activity

Tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate, also known as tert-butyl 2-azabicyclo[2.2.1]heptan-5-ylcarbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 2227205-60-7

The structure of this compound features a bicyclic framework that is characteristic of many biologically active compounds.

Pharmacological Potential

Research indicates that compounds with a similar bicyclic structure exhibit various pharmacological activities, including:

  • Anticancer Activity : Some studies have reported that derivatives of bicyclic compounds can inhibit cancer cell growth without affecting normal cells, suggesting selective cytotoxicity.
  • Neuroprotective Effects : Compounds similar to this carbamate have been studied for their potential neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Antimicrobial Properties : Certain azabicyclic compounds have shown promise as antimicrobial agents against various pathogens.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth :
    • A study explored the effects of various azabicyclo derivatives on tumorigenic and non-tumorigenic cell lines. The results indicated potent growth inhibition in cancer cells at concentrations as low as 10 µM without significant toxicity to healthy cells .
  • Neuroprotective Activity :
    • Research has demonstrated that similar compounds can modulate neurotransmitter systems, potentially offering protective effects against excitotoxicity in neuronal cultures .
  • Antimicrobial Efficacy :
    • A comparative study highlighted the antimicrobial properties of several azabicyclic compounds, showing effective inhibition against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer10
Similar Azabicyclo DerivativeNeuroprotection15
Azabicyclic Compound XAntimicrobial25

Q & A

Q. Methodological Answer :

  • Stepwise Synthesis : Begin with bicyclic amine precursors (e.g., 2-azabicyclo[2.2.1]heptane derivatives) and employ tert-butyl chloroformate under anhydrous conditions. Use Schlenk techniques to exclude moisture .
  • Reaction Optimization : Adjust reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. Monitor progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization to isolate the carbamate. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What stereochemical considerations are critical during the synthesis of this compound, and how can enantiomeric purity be validated?

Q. Methodological Answer :

  • Chiral Centers : The bicyclic scaffold (2-azabicyclo[2.2.1]heptane) contains rigid stereochemical centers. Use enantiomerically pure starting materials or chiral auxiliaries to control configuration .
  • Validation :
    • X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
    • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with diastereomeric standards. Nuclear Overhauser Effect (NOE) experiments can confirm spatial arrangements .
    • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

Advanced: How do reaction mechanisms differ when modifying the carbamate group (e.g., deprotection or functionalization)?

Q. Methodological Answer :

  • Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane to cleave the tert-butyloxycarbonyl (Boc) group. Monitor by 1H^1H-NMR for disappearance of the tert-butyl singlet (~1.4 ppm) .
  • Functionalization : React the free amine with electrophiles (e.g., acyl chlorides) under basic conditions (e.g., DIPEA). Use computational tools (DFT calculations) to predict regioselectivity at the bicyclic nitrogen .

Basic: What analytical techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm structure (e.g., carbamate carbonyl signal at ~155 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., C11_{11}H20_{20}N2_2O2_2) .
  • Infrared Spectroscopy : Detect carbamate C=O stretch (~1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., neurotransmitter receptors). Focus on the bicyclic scaffold’s ability to mimic natural ligands .
  • Pharmacophore Mapping : Identify key interaction sites (e.g., hydrogen bonds from the carbamate group) using MOE or Discovery Studio .
  • ADME Prediction : Apply SwissADME to assess solubility, permeability, and metabolic stability .

Advanced: How does the bicyclic scaffold influence regioselectivity in downstream reactions?

Q. Methodological Answer :

  • Steric Effects : The norbornane-like structure directs electrophilic attacks to the less hindered exo positions. For example, hydroxylation at C6 is favored over C5 due to ring strain .
  • Electronic Effects : The nitrogen’s lone pair stabilizes transition states in nucleophilic substitutions. Use Hammett plots to quantify electronic contributions .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Q. Methodological Answer :

  • Degradation Pathways : Hydrolysis of the carbamate group in humid conditions. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Storage : Store under inert gas (argon) at −20°C in amber vials. Lyophilize if in solution .

Advanced: How can contradictory bioactivity data between enantiomers be resolved?

Q. Methodological Answer :

  • Enantiomer Separation : Use preparative chiral HPLC or enzymatic resolution (e.g., lipases) to isolate pure enantiomers .
  • Biological Assays : Test separated enantiomers in vitro (e.g., receptor binding assays) and in vivo (e.g., rodent models) to correlate activity with stereochemistry .

Advanced: What synthetic strategies improve scalability for preclinical studies?

Q. Methodological Answer :

  • Flow Chemistry : Continuous synthesis in microreactors reduces reaction time and improves reproducibility .
  • Catalysis : Employ heterogeneous catalysts (e.g., Pd/C for hydrogenation) to minimize purification steps .

Basic: How can researchers address discrepancies in reported melting points or spectral data?

Q. Methodological Answer :

  • Reproducibility Checks : Re-synthesize the compound using literature methods and compare data.
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., residual solvents or unreacted starting materials) .

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